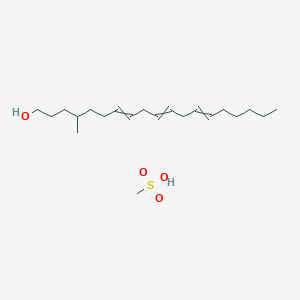
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is a compound that combines the properties of methanesulfonic acid and a long-chain alcohol with multiple double bonds. Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, making it a valuable reagent in various chemical processes . The long-chain alcohol component, 4-methylnonadeca-7,10,13-trien-1-ol, adds unique structural and functional properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol typically involves the esterification of methanesulfonic acid with the corresponding alcohol. This reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can vary, but common methods include air oxidation or chlorine oxidation, followed by purification steps to obtain high-purity methanesulfonic acid . The long-chain alcohol component can be synthesized through various organic synthesis techniques, including the Wittig reaction or hydroboration-oxidation of corresponding alkenes.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the long-chain alcohol can be reduced to single bonds.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The long-chain alcohol component can interact with lipid membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various chemical processes.
4-methylnonadeca-7,10,13-trien-1-ol: A long-chain alcohol with multiple double bonds.
Uniqueness
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is unique due to its combination of a strong acid and a long-chain alcohol with multiple double bonds. This combination imparts unique chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
61626-34-4 |
|---|---|
Molecular Formula |
C21H40O4S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol |
InChI |
InChI=1S/C20H36O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)18-16-19-21;1-5(2,3)4/h7-8,10-11,13-14,20-21H,3-6,9,12,15-19H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
FVLBOJJMQLFGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCC(C)CCCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















